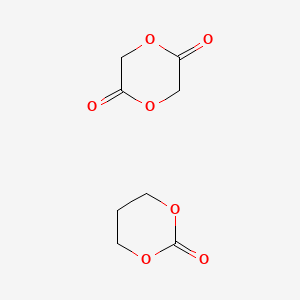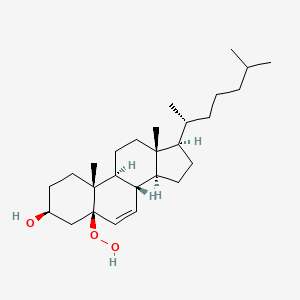
Saikosaponin BK1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saikosaponin BK1 is a diterpene glycoside.
Wissenschaftliche Forschungsanwendungen
1. Anti-Hepatitis C Virus Properties
Saikosaponin b2, a component of Bupleurum kaoi root, demonstrates potent inhibition of Hepatitis C Virus (HCV) infection, particularly targeting early steps of the viral life cycle, including neutralization of virus particles and inhibiting viral entry/fusion. It is effective against various HCV genotypes and prevents binding of serum-derived HCV onto hepatoma cells (Lin et al., 2015).
2. Anti-Cancer Activity in Lung Cancer
Saikosaponin D has been found to inhibit the proliferation of the human lung cancer cell line A549. It induces apoptosis and blocks cell cycle progression in the G1 phase, increasing the expression of p53, p21/WAF1, and Bax protein, contributing to its antiproliferative activity (Hsu, Kuo, & Lin, 2004).
3. Promotion of Endothelial Cells Growth and Angiogenesis
Saikosaponin C significantly enhances human umbilical vein endothelial cells (HUVECs) viability and growth. It induces endothelial cells migration and capillary tube formation, suggesting potential therapeutic angiogenesis applications (Shyu et al., 2004).
4. Role in Thyroid Carcinoma Treatment
Saikosaponin-d exhibits anti-cancer properties in human undifferentiated thyroid carcinoma by inhibiting cell proliferation, promoting apoptosis, and inducing cell cycle arrest. It modulates expression levels of p53, Bax, Bcl-2, p21, CDK2, and cyclin D1, suggesting potential as a chemopreventive drug candidate (Liu & Li, 2014).
5. Modulation of T Cell Activation
Saikosaponin-d inhibits the activation of T cells by interfering with PKCθ translocation, inhibiting the phosphorylations of IκBα and JNK. It suppresses IL-2 production in mouse T cells, indicating potential for treating inflammatory and autoimmune diseases (Leung et al., 2005).
6. Prospects in Immunotherapy for Cancer
Saikosaponins demonstrate significant roles in treating cancers via various mechanisms and may have applications in immunotherapy for cancer treatment (Xiao, Zhou, & Jiao, 2022).
Eigenschaften
CAS-Nummer |
110352-77-7 |
|---|---|
Produktname |
Saikosaponin BK1 |
Molekularformel |
C48H78O17 |
Molekulargewicht |
927.1 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |
InChI-Schlüssel |
PYJMYPPFWASOJX-YSNVVKQWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



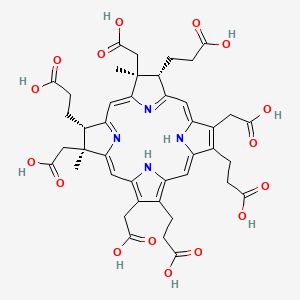
![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)
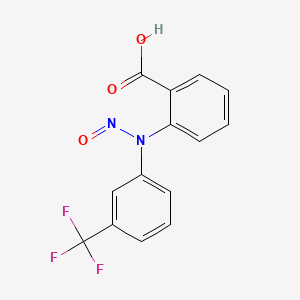
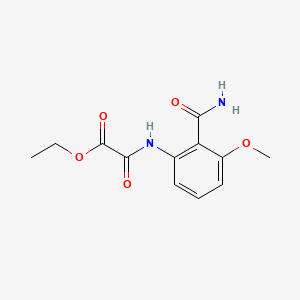
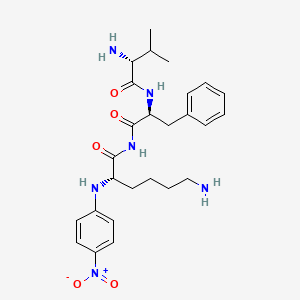
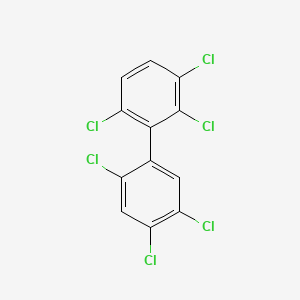
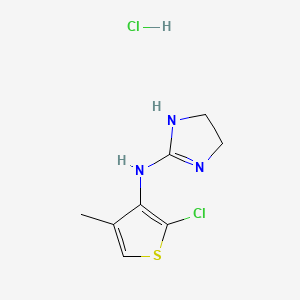
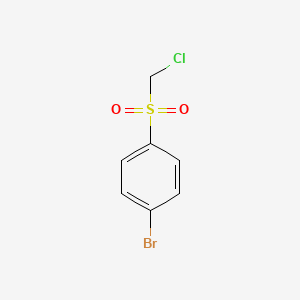
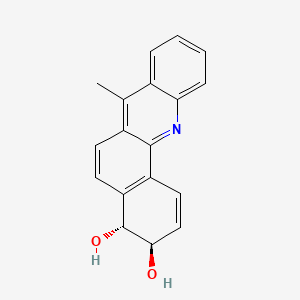
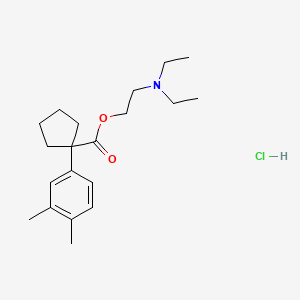
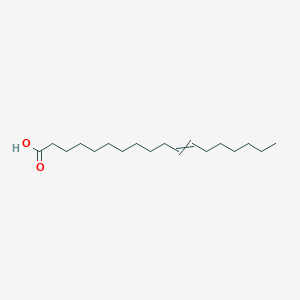
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
